molecular formula C5H6KNO3 B13134234 Potassium5-oxopyrrolidine-2-carboxylate

Potassium5-oxopyrrolidine-2-carboxylate

Cat. No.: B13134234
M. Wt: 167.20 g/mol
InChI Key: WKHCFXKQKDNLEB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its five-membered pyrrolidine ring, which is a common structural motif in many biologically active molecules . The presence of the potassium ion enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium5-oxopyrrolidine-2-carboxylate typically involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Potassium5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various cation exchange resins for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various proline derivatives, which are useful in medicinal chemistry and other applications .

Scientific Research Applications

Potassium5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium5-oxopyrrolidine-2-carboxylate involves its role in proline metabolism. It acts as a precursor to proline, which is essential for protein synthesis and cellular function. The compound interacts with various enzymes and pathways involved in proline metabolism, influencing cellular processes such as growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium5-oxopyrrolidine-2-carboxylate is unique due to its enhanced solubility and stability compared to its parent compound. The presence of the potassium ion makes it more suitable for certain applications, particularly in industrial and medicinal chemistry .

Properties

Molecular Formula

C5H6KNO3

Molecular Weight

167.20 g/mol

IUPAC Name

potassium;5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C5H7NO3.K/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

WKHCFXKQKDNLEB-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.